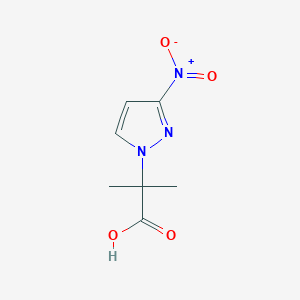

2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-methyl-2-(3-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-3-5(8-9)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHONSFYIWMJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Alkylation of 3-Nitro-1H-Pyrazole

The most direct route to 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid involves the alkylation of 3-nitro-1H-pyrazole with a brominated propanoic acid derivative. This method, adapted from microwave-assisted synthetic protocols, leverages cesium carbonate (Cs₂CO₃) as a base to deprotonate the pyrazole, enhancing its nucleophilicity for substitution reactions.

Reaction Mechanism and Conditions

The reaction proceeds via an Sₙ2 mechanism , where the deprotonated pyrazole nitrogen attacks the electrophilic carbon of 3-bromo-2,2-dimethylpropanoic acid. Key parameters include:

- Solvent : Dimethylformamide (DMF) facilitates polar aprotic conditions.

- Temperature : Microwave irradiation at 100°C for 1 hour accelerates the reaction.

- Base : Cs₂CO₃ ensures complete deprotonation of the pyrazole NH group.

The crude product is purified via reverse-phase HPLC to isolate the target compound from regioisomeric byproducts (e.g., 4-nitro-substituted variants).

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | Cs₂CO₃ | 42 | 95 |

| Solvent | DMF | 42 | 95 |

| Temperature | 100°C (microwave) | 42 | 95 |

| Reaction Time | 1 hour | 42 | 95 |

Synthesis of 3-Nitro-1H-Pyrazole Precursors

The availability of 3-nitro-1H-pyrazole is critical for regioselective alkylation. While commercial sources are limited, in situ preparation via nitration or cyclization offers alternatives.

Directed Nitration of Pyrazole

Nitration of pyrazole with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) typically yields 4-nitro-1H-pyrazole due to electronic directing effects. To favor 3-nitro substitution, electron-withdrawing groups (EWGs) or protecting strategies are employed:

Cyclocondensation Approaches

An alternative route involves cyclizing hydrazine derivatives with β-ketoesters. For example, reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux yields pyrazoline intermediates, which are oxidized to pyrazoles. While this method is demonstrated for 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, analogous strategies could adapt β-keto acids to incorporate the nitro group pre-cyclization.

Functional Group Interconversion and Purification

Acid Chloride Formation and Amination

Post-alkylation, the propanoic acid moiety is converted to its acid chloride using oxalyl chloride [(COCl)₂] and catalytic DMF. Subsequent treatment with ammonium hydroxide (NH₄OH) yields the primary amide derivative, a common intermediate for further functionalization.

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

While laboratory-scale synthesis relies on HPLC purification, industrial applications favor column chromatography (silica gel, ethyl acetate/hexane) or continuous-flow reactors to enhance throughput. Microwave-assisted steps reduce reaction times from hours to minutes, aligning with green chemistry principles.

Chemical Reactions Analysis

2-Methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, alcohols, and acid catalysts. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters.

Scientific Research Applications

Organic Synthesis

2-Methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of derivatives with varied functional groups, which can be tailored for specific applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound is explored in the development of potential pharmaceutical agents due to its structural features that may confer specific biological activities. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for drug development .

Biological Studies

This compound is utilized in studies assessing the biological activity of pyrazole derivatives. Its ability to modulate various biochemical pathways makes it valuable for investigating disease mechanisms and therapeutic targets .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated that the compound significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of this compound by modifying its functional groups. These derivatives were tested for their antibacterial properties, showing promising results against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid is not well-documented. pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following table summarizes critical structural analogs and their distinguishing features:

Comparative Analysis

Electronic Effects

- In contrast, the 4-nitro isomer (CAS 784132-06-5) positions the nitro group farther from the acid moiety, which may reduce electronic conjugation .

- Electron-Withdrawing vs. Electron-Donating Groups: Analogs like 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS 1005640-74-3) combine nitro with methyl groups. Methyl substituents are electron-donating, which could counterbalance the nitro group’s electron-withdrawing effects, altering solubility and metabolic stability .

Steric and Conformational Effects

- This is absent in simpler analogs like 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 1005582-20-6) .

- Ethoxycarbonyl Functionalization: The ethoxycarbonyl group in 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid (CAS 1414958-58-9) introduces both steric bulk and hydrolytic liability, likely reducing metabolic stability compared to the target compound .

Pharmacological Potential

Pyrazole derivatives are explored for antimicrobial, anticancer, and anti-inflammatory activities. The 3,5-dimethyl-4-nitro analog (CAS 1005640-74-3) has enhanced lipophilicity (LogP ~1.5 vs. ~0.8 for the target compound), which could improve membrane permeability .

Stability and Degradation

The ethoxycarbonyl analog (CAS 1414958-58-9) may undergo ester hydrolysis, limiting its utility in vivo .

Biological Activity

2-Methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative with the molecular formula and a molecular weight of 199.16 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial and antifungal properties, as well as its role in various biochemical pathways.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Properties:

- Molecular Formula:

- Molecular Weight: 199.16 g/mol

- CAS Number: 1006435-66-0

As a pyrazole derivative, this compound interacts with various biological targets, potentially modulating several biochemical pathways. The nitro group on the pyrazole ring may play a significant role in its biological activity by participating in redox reactions or serving as a site for further chemical modifications.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. While specific data on this compound's antibacterial activity is limited, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Pyrazole Derivatives

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A (similar structure) | 0.0039 | S. aureus |

| Compound B (similar structure) | 0.025 | E. coli |

| Compound C (related pyrazole derivative) | 0.0195 | Bacillus mycoides |

Antifungal Activity

In addition to antibacterial properties, certain pyrazole derivatives have shown antifungal activity. For example, compounds with structural similarities to this compound have been effective against Candida albicans, with MIC values reported between 16.69 to 78.23 µM .

Table 2: Antifungal Activity of Related Pyrazole Derivatives

| Compound Name | MIC (µM) | Active Against |

|---|---|---|

| Compound D (related pyrazole derivative) | 16.69 | C. albicans |

| Compound E (related pyrazole derivative) | 39.00 | Fusarium oxysporum |

Case Studies and Research Findings

A study examining the biological activities of various pyrazole derivatives highlighted the importance of substituents on the pyrazole ring in determining their biological efficacy. The introduction of different functional groups significantly affected their interaction with microbial targets, suggesting that modifications to the structure of this compound could enhance its bioactivity .

In another investigation focused on the synthesis of new pyrazole compounds, researchers found that altering the nitro group could lead to derivatives with improved pharmacological profiles, including enhanced antibacterial and antifungal properties . This emphasizes the potential for further research into optimizing the structure of this compound for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 3-nitro group onto the pyrazole ring in this compound?

- Methodological Answer : Nitration of pyrazole derivatives typically employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Regioselectivity is influenced by electron-donating/withdrawing groups; for 3-nitro substitution, pre-functionalization of the pyrazole ring with directing groups (e.g., methyl or carbonyl) can enhance selectivity. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the nitro-substituted product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should be identified?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm for nitro-substituted pyrazole) and the propanoic acid backbone (e.g., methyl groups at δ 1.2–1.5 ppm).

- IR Spectroscopy : Confirm nitro group absorption (~1520 cm⁻¹ for asymmetric NO₂ stretch) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (C₈H₁₀N₃O₄⁺) and fragmentation patterns indicative of nitro-group loss .

Q. What common side reactions occur during synthesis, and how can they be mitigated?

- Methodological Answer : Common issues include over-nitration (yielding dinitro byproducts) and ester hydrolysis during coupling steps. Mitigation strategies:

- Use stoichiometric HNO₃ and short reaction times to prevent over-nitration.

- Protect the carboxylic acid group as a methyl ester during synthesis, followed by acidic hydrolysis (e.g., HCl in dioxane) to regenerate the acid .

Advanced Research Questions

Q. How can computational methods predict nitration regioselectivity, and how does this apply to optimizing synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution pathways, predicting activation energies for nitration at different positions. For 3-nitro selectivity, computational results guide solvent choice (polar aprotic solvents stabilize transition states) and catalyst design (e.g., Lewis acids to direct nitronium ion attack) .

Q. When crystallographic data (e.g., from SHELX) conflicts with NMR-based conformational analysis, how should discrepancies be resolved?

- Methodological Answer :

- Cross-Validation : Compare X-ray bond lengths/angles (from SHELX-refined structures) with NMR-derived NOE (Nuclear Overhauser Effect) data.

- Dynamic Effects : Use variable-temperature NMR to assess if conformational flexibility explains discrepancies (e.g., rotameric equilibria in solution vs. solid-state rigidity).

- DFT-MD Simulations : Model solution-phase dynamics to reconcile static crystallographic data with experimental NMR observations .

Q. How does the nitro group influence the pyrazole ring’s reactivity in further functionalization?

- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the pyrazole ring, directing electrophilic substitutions to the 4-position (meta to nitro). For nucleophilic attacks (e.g., SNAr), nitro enhances leaving-group displacement at the 3-position. Reductive functionalization (e.g., nitro to amine via H₂/Pd-C) enables post-synthetic diversification .

Q. What challenges arise in achieving enantiomeric purity, and what resolution methods are recommended?

- Methodological Answer : Racemization can occur during acidic hydrolysis of ester intermediates. To resolve enantiomers:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis.

- Employ enzymatic resolution (lipases in organic solvents) or chiral stationary-phase HPLC (e.g., amylose-based columns) .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Validate cell-based assays using positive controls (e.g., known enzyme inhibitors) and ensure consistent compound solubility (e.g., DMSO concentration ≤0.1%).

- Metabolite Screening : Use LC-MS to rule in/out in situ metabolite formation (e.g., nitro-reduction to amine derivatives) that may influence activity .

Structural and Mechanistic Insights

Q. What crystallographic software (e.g., SHELX) is recommended for resolving complex hydrogen-bonding networks in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.